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Compound of Interest

Compound Name: Bromoethane-13C2

CAS No.: 34189-75-8

Cat. No.: B1339984

Get Quote

Executive Summary: The Isotopic Advantage
In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK), precision is non-

negotiable. Bromoethane-13C2 (

) represents a critical tier of stable isotope labeling reagents. Unlike deuterium labeling, which
can suffer from deuterium-hydrogen exchange (D/H exchange) or kinetic isotope effects (KIE)
that alter metabolic rates, Carbon-13 labeling provides a bio-orthogonal mass tag.

The ethyl group is a ubiquitous pharmacophore found in anesthetics, NSAIDs, and

psychoactive compounds. Replacing a standard ethyl group with a

-ethyl moiety introduces a permanent +2 Da mass shift. This shift is chemically silent but
spectrally distinct, making it the gold standard for synthesizing Stable Isotope Labeled Internal
Standards (SIL-IS) for LC-MS/MS quantitation.

This guide details the strategic application of Bromoethane-13C2, focusing on maximizing

atom economy, handling volatile labeled reagents, and validating incorporation.
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Technical Profile & Handling Protocols
Bromoethane-13C2 is a high-value reagent (often exceeding $500/g). Its physical properties

dictate strict handling procedures to prevent financial loss and safety hazards.[1]

Physicochemical Specifications
Property Value Implication for Synthesis

Molecular Formula
Fully labeled carbon

backbone.[1][2]

Molecular Weight ~110.97 g/mol

+2 Da shift vs. natural

abundance (

).

Boiling Point 38.4 °C

High Volatility Risk. extremely

close to ambient temperature.

[1]

Density 1.46 g/mL
Denser than most organic

solvents; sinks in water.[1]

Reactivity Primary Alkyl Halide
Excellent electrophile for

reactions.

The "Cold-Chain" Handling Protocol
Causality: Due to the low boiling point (38°C), opening a bottle at room temperature can result

in rapid evaporation of the labeled reagent.[1]

Storage: Store at 2–8°C.

Equilibration: Do not open the manufacturer's vial until it has been cooled to 0°C (ice bath).

Transfer: Use a pre-cooled gas-tight syringe or cannula for transfer.[1] Avoid pouring.

Reaction Vessel: All reactions must be performed in sealed pressure tubes or autoclaves to

prevent loss of the volatile bromide before it reacts.[1]
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Core Application: Synthesis of Stable Isotope
Internal Standards (SIL-IS)
The primary application of Bromoethane-13C2 is the synthesis of internal standards for LC-

MS/MS bioanalysis.[1] A

-labeled standard co-elutes with the analyte but is differentiated by mass spectrometry,
correcting for matrix effects and ionization suppression.[2][3][4]

Mechanistic Principle: Alkylation
The introduction of the ethyl group typically proceeds via a bimolecular nucleophilic substitution

(

).[1] The nucleophile (Amine, Phenol, Thiol) attacks the electrophilic

-carbon of the bromoethane, displacing the bromide ion.

Reaction Scheme:

[1]

Case Study Protocol: Synthesis of -Phenacetin
Context: Phenacetin is a classic probe drug for CYP1A2 activity. The synthesis involves O-

ethylation of Paracetamol (Acetaminophen).[1]

Reagents:

Paracetamol (4-acetamidophenol): 1.0 eq

Bromoethane-13C2: 1.1 eq (Slight excess to drive completion, sealed vessel prevents loss)

Potassium Carbonate (

): 2.0 eq (Base to generate phenoxide)

Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Methodology:
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Activation: In a dried pressure tube equipped with a magnetic stir bar, suspend Paracetamol

(151 mg, 1.0 mmol) and anhydrous

(276 mg, 2.0 mmol) in anhydrous Acetone (3 mL). Stir at room temperature for 15 minutes to
facilitate deprotonation of the phenol.

Addition (Critical Step): Cool the pressure tube in an ice bath (0°C). Using a pre-cooled

syringe, inject Bromoethane-13C2 (122 mg, ~83

L, 1.1 mmol) directly into the solution.

Reaction: Seal the tube tightly with a Teflon-lined screw cap. Transfer to a pre-heated oil bath

at 60°C.

Why 60°C? Although EtBr boils at 38°C, the sealed vessel creates positive pressure,

keeping the reagent in the liquid phase and increasing collision frequency (Arrhenius rate

acceleration).

Monitoring: Stir for 4–6 hours. Monitor by TLC (ensure spot shift) or LC-MS (checking for

M+2 peak).

Workup: Cool to room temperature, then to 0°C before opening. Filter off inorganic salts.[1]

Concentrate the filtrate under reduced pressure (carefully, though the product is less

volatile).

Purification: Recrystallize from ethanol/water or purify via flash chromatography.

Expected Yield: >85% chemical yield with >99% isotopic enrichment.

Analytical Validation & Logic
Trusting the label incorporation requires specific analytical verification.[1]

Mass Spectrometry (MS)
Natural Product: Phenacetin (

) [M+H]+ = 180.1 m/z.[1]
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Labeled Product:

-Phenacetin [M+H]+ = 182.1 m/z.

Validation: The mass spectrum should show a dominant peak at 182.[1]1. Any peak at 180.1

indicates unreacted starting material or isotopic impurity.[1]

Nuclear Magnetic Resonance ( -NMR)
Unlike proton NMR,

-NMR of the labeled compound will show massive signal enhancement for the ethyl carbons.[1]

Coupling: The two adjacent

atoms will exhibit strong

homonuclear coupling (

), typically appearing as doublets rather than singlets.

Chemical Shift:

-Carbon (

): ~63 ppm (Doublet,

Hz).

-Carbon (

): ~14 ppm (Doublet,

Hz).

Visualizing the Workflow
The following diagrams illustrate the logic of using

-Ethyl reagents in a Stable Isotope Dilution Assay (SIDA) workflow.

SIDA Workflow Logic
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This diagram details how the synthesized standard effectively normalizes experimental

variability.

Standard Synthesis
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Click to download full resolution via product page

Figure 1: Workflow for synthesizing and utilizing Bromoethane-13C2 labeled standards to

correct for extraction efficiency and matrix effects in bioanalysis.

Metabolic Fate Tracking
When used in metabolic studies, the stability of the label is crucial.
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Figure 2: Metabolic O-dealkylation pathway. Note that the 13C label is lost as 13C-

acetaldehyde, allowing researchers to track the specific cleavage of the ether bond.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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